(2-Benzyl-5-methoxyphenyl)acetonitrile
Description
(2-Benzyl-5-methoxyphenyl)acetonitrile is a nitrile-functionalized aromatic compound characterized by a benzyl group at the 2-position and a methoxy substituent at the 5-position of the phenyl ring. Its molecular structure combines electron-donating (methoxy) and lipophilic (benzyl) groups, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
920317-67-5 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(2-benzyl-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H15NO/c1-18-16-8-7-14(15(12-16)9-10-17)11-13-5-3-2-4-6-13/h2-8,12H,9,11H2,1H3 |
InChI Key |
CSPKJMKLAYYKCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2=CC=CC=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-5-methoxyphenyl)acetonitrile typically involves the reaction of benzyl alcohol with acetonitrile in the presence of a catalyst. One common method uses 2,4,6-triphenylpyrylium tetrafluoroborate as a catalyst, with the reaction carried out under blue light irradiation in a nitrogen atmosphere. The reaction yields the desired product after 16 hours .
Industrial Production Methods
Industrial production methods for (2-Benzyl-5-methoxyphenyl)acetonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-5-methoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2-Benzyl-5-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzyl-5-methoxyphenyl)acetonitrile involves its interaction with various molecular targets, depending on the specific application. For example, in reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons and protons. In oxidation reactions, the compound undergoes electron transfer to form oxidized products.
Comparison with Similar Compounds
Table 1: Substituent Comparison of (2-Benzyl-5-methoxyphenyl)acetonitrile and Analogs
- Lipophilicity : The benzyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., ). However, the tert-butyl group in further increases hydrophobicity.
- Solubility: The methoxy group in the target compound may improve solubility in polar aprotic solvents relative to halogenated derivatives (e.g., ), but the amino group in likely confers higher aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
